Tert-butyl 2-cyanothiomorpholine-4-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular formula of Tert-butyl 2-cyanothiomorpholine-4-carboxylate is C10H16N2O2S . The InChI code is 1S/C10H16N2O2S/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-5,7H2,1-3H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 228.31 . It is stored sealed in dry, room temperature conditions . The boiling point is not specified .Scientific Research Applications
Synthesis and Characterization : A study by Çolak et al. (2021) focused on the synthesis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting materials including tert-butyl 4-oxopiperidine-1-carboxylate. This research highlights the chemical's role in creating compounds with characterized by X-ray crystallography, showing intramolecular hydrogen bonding in some derivatives (Çolak, Karayel, Buldurun, & Turan, 2021).
Chiral Auxiliary and Dipeptide Synthesis : Studer, Hintermann, and Seebach (1995) described the synthesis and applications of a new chiral auxiliary, illustrating the versatility of related compounds in dipeptide synthesis and the preparation of enantiomerically pure compounds. Their work provides insights into how such chemical structures can be utilized in synthesizing complex organic molecules with high enantiomeric ratios (Studer, Hintermann, & Seebach, 1995).
Intermediate for Anticancer Drugs : Research by Zhang et al. (2018) developed a synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. The study showcases the compound's significance in pharmaceutical synthesis, particularly in the context of developing therapeutics targeting the PI3K/AKT/mTOR pathway in cancer (Zhang, Ye, Xu, & Xu, 2018).
Cyclopropane Derivatives Synthesis : Häner, Maetzke, and Seebach (1986) reported on the generation and reactions of lithiated tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates. Their work contributes to the understanding of synthesizing α-substituted esters and the potential for further chemical transformations, indicating the compound's utility in creating structurally diverse molecules (Häner, Maetzke, & Seebach, 1986).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-cyanothiomorpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-4-5-15-8(6-11)7-12/h8H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGBWJCVLSVUQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSC(C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301166216 | |
Record name | 4-Thiomorpholinecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301166216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311254-50-8 | |
Record name | 4-Thiomorpholinecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thiomorpholinecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301166216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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